N'-hydroxy-2-(3,4,5-trimethoxyphenyl)ethanimidamide
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Overview
Description
N’-hydroxy-2-(3,4,5-trimethoxyphenyl)ethanimidamide is an organic compound with the molecular formula C11H16O4N2 It is characterized by the presence of a hydroxyimino group attached to an ethanimidamide backbone, which is further substituted with a 3,4,5-trimethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-hydroxy-2-(3,4,5-trimethoxyphenyl)ethanimidamide typically involves the reaction of 3,4,5-trimethoxybenzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction proceeds through the formation of an oxime intermediate, which is subsequently converted to the desired ethanimidamide derivative under acidic conditions .
Industrial Production Methods
While specific industrial production methods for N’-hydroxy-2-(3,4,5-trimethoxyphenyl)ethanimidamide are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N’-hydroxy-2-(3,4,5-trimethoxyphenyl)ethanimidamide can undergo various chemical reactions, including:
Oxidation: The hydroxyimino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The methoxy groups on the phenyl ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives with different functional groups replacing the methoxy groups.
Scientific Research Applications
N’-hydroxy-2-(3,4,5-trimethoxyphenyl)ethanimidamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-hydroxy-2-(3,4,5-trimethoxyphenyl)ethanimidamide involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds with biological macromolecules, influencing their function. Additionally, the trimethoxyphenyl group can interact with hydrophobic pockets in proteins, affecting their activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- N’-hydroxy-2-(4-hydroxyphenyl)ethanimidamide
- N’-hydroxy-2-(3-chlorophenyl)ethanimidamide
- N’-hydroxy-2-(3-bromophenyl)ethanimidamide
Uniqueness
N’-hydroxy-2-(3,4,5-trimethoxyphenyl)ethanimidamide is unique due to the presence of three methoxy groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds .
Properties
IUPAC Name |
N'-hydroxy-2-(3,4,5-trimethoxyphenyl)ethanimidamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O4/c1-15-8-4-7(6-10(12)13-14)5-9(16-2)11(8)17-3/h4-5,14H,6H2,1-3H3,(H2,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFNDPKDCLLMJON-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)CC(=NO)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)C/C(=N/O)/N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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